

pyraclostrobin-d6 CAS number and molecular weight

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Technical Guide: Pyraclostrobin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pyraclostrobin-d6**, an isotopically labeled form of the broad-spectrum fungicide Pyraclostrobin. This document outlines its chemical properties, its primary application in analytical testing, a representative experimental protocol, and the biochemical pathway of its unlabeled counterpart.

Core Data Presentation

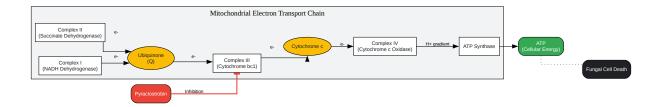
Pyraclostrobin-d6 serves as an internal standard for the quantification of pyraclostrobin in various matrices. The deuterated form ensures accurate detection and quantification in mass spectrometry-based analytical methods.

| Property | Value | Citations |
|------------------------|----------------|--------------|
| CAS Number (unlabeled) | 175013-18-0 | [1][2] |
| Molecular Weight | 393.85 g/mol | [1][2][3][4] |
| Molecular Formula | C19H12D6CIN3O4 | [1][2][3][4] |



Mechanism of Action: Inhibition of Mitochondrial Respiration

Pyraclostrobin, the non-labeled parent compound, belongs to the strobilurin class of fungicides. Its primary mechanism of action is the inhibition of mitochondrial respiration in fungi.[1][3][4][5] [6] Specifically, it targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1][2] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the production of ATP, the essential energy currency of the cell.[2] The disruption of the electron transport chain ultimately leads to the cessation of fungal cell growth and death.[2][3]



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Caption: Mechanism of action of Pyraclostrobin.

Experimental Protocols

Pyraclostrobin-d6 is primarily utilized as an internal standard in analytical methods for the detection of pyraclostrobin. Below is a representative protocol for the analysis of pyraclostrobin in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for its deuterated analogue.

Objective: To quantify the concentration of pyraclostrobin in a water sample.



Materials:

- Water sample (50 mL)
- Pyraclostrobin analytical standard
- Pyraclostrobin-d6 (internal standard)
- Formic acid
- · Ethyl acetate
- Acetonitrile
- C18 Solid-Phase Extraction (SPE) column
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Acidify 50 mL of the water sample with formic acid.
 - Prepare a standard spiking solution containing a known concentration of pyraclostrobin and pyraclostrobin-d6.
 - Fortify the acidified water sample with the internal standard (pyraclostrobin-d6).
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE column.
 - Load the acidified and fortified water sample onto the SPE column.
 - Wash the column to remove interfering substances.
 - Elute the analytes (pyraclostrobin and pyraclostrobin-d6) from the column using two aliquots of ethyl acetate.

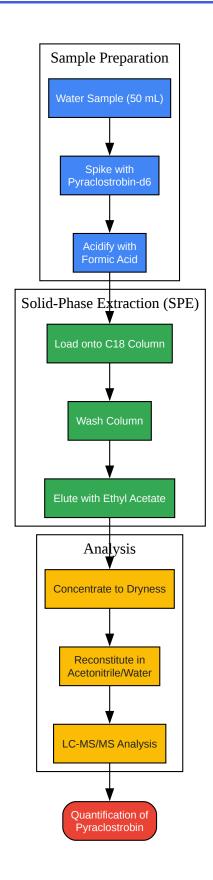


- Sample Concentration and Reconstitution:
 - Evaporate the combined ethyl acetate eluates to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a solution of acetonitrile and water (20:80, v/v).
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Perform chromatographic separation using a suitable C18 column and a mobile phase gradient (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
 - Detect and quantify pyraclostrobin and pyraclostrobin-d6 using tandem mass spectrometry in positive ion mode, monitoring for specific precursor-to-product ion transitions.

· Quantification:

Calculate the concentration of pyraclostrobin in the original water sample by comparing
the peak area ratio of pyraclostrobin to pyraclostrobin-d6 against a calibration curve
prepared with known concentrations of the analytical standard and internal standard.





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Caption: Analytical workflow for Pyraclostrobin.



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